Dipotassium 2-phenoxyethyl phosphate is a chemical compound with the molecular formula and a molecular weight of approximately 294.32 g/mol. This compound is categorized as a small organic molecule and is recognized for its applications in various scientific fields, including biochemistry and agriculture. It is primarily utilized as a surfactant and emulsifier due to its unique chemical properties.
The compound can be sourced from various chemical suppliers, and its CAS registry number is 65379-23-9. It is often synthesized through specific chemical reactions involving phenoxyethyl alcohol and phosphoric acid derivatives.
Dipotassium 2-phenoxyethyl phosphate falls under the category of organophosphate compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon, making them significant in both biological systems and industrial applications.
The synthesis of dipotassium 2-phenoxyethyl phosphate typically involves a multi-step chemical reaction. The general procedure includes:
The synthesis can be optimized by adjusting parameters such as temperature (typically around 60°C to 80°C) and reaction time (several hours), ensuring complete conversion of reactants into the desired product.
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+]
Dipotassium 2-phenoxyethyl phosphate participates in various chemical reactions, notably:
The reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently. For instance, hydrolysis may require acidic or basic conditions to facilitate the breakdown of the phosphate ester bond.
The mechanism of action for dipotassium 2-phenoxyethyl phosphate primarily involves its role as a surfactant in biochemical applications. It reduces surface tension in solutions, enhancing solubility and dispersion of other compounds.
In biological systems, it may interact with cell membranes or proteins, affecting cellular processes such as signaling or transport due to its amphiphilic nature.
Dipotassium 2-phenoxyethyl phosphate has diverse applications:
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: